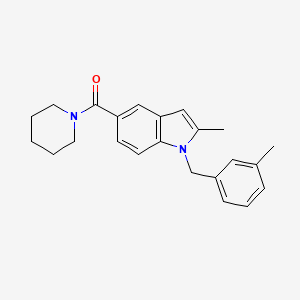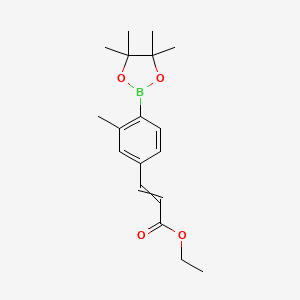![molecular formula C52H78S2Sn2 B14060954 [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-fbenzothiol core, which is functionalized with trimethylstannyl groups and substituted phenyl groups. The presence of tin in the molecule imparts unique chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps in the synthesis include:
- Formation of the Thieno2,3-fbenzothiol Core : This step involves the construction of the thieno2,3-fbenzothiol ring system through cyclization reactions.
- Introduction of Trimethylstannyl Groups : The trimethylstannyl groups are introduced via stannylation reactions, typically using trimethyltin chloride as the stannylating agent.
- Substitution with Phenyl Groups : The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions: [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
- Substitution : The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution : Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several applications in scientific research:
- Organic Synthesis : The compound can be used as a building block for the synthesis of more complex molecules.
- Catalysis : Organotin compounds are known for their catalytic properties, and this compound may be used in various catalytic reactions.
- Materials Science : The unique properties of the compound make it suitable for use in the development of new materials, such as polymers and nanomaterials.
- Biological Studies : The compound can be used in studies to understand the interaction of organotin compounds with biological systems.
作用机制
The mechanism of action of [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets through its tin centers and functional groups. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved may include:
- Coordination with Proteins : The tin centers can coordinate with protein residues, altering their structure and function.
- Interaction with Nucleic Acids : The compound may interact with DNA or RNA, affecting gene expression and cellular processes.
- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
相似化合物的比较
Similar Compounds:
- [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : This compound is unique due to its specific substitution pattern and the presence of trimethylstannyl groups.
- Other Organotin Compounds : Compounds such as tributyltin chloride and triphenyltin hydroxide share some similarities but differ in their specific functional groups and applications.
Uniqueness: The uniqueness of [4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific structure, which imparts distinct chemical properties and reactivity. The combination of the thieno2,3-fbenzothiol core with trimethylstannyl and phenyl groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C52H78S2Sn2 |
|---|---|
分子量 |
1004.7 g/mol |
IUPAC 名称 |
[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C46H60S2.6CH3.2Sn/c1-5-9-13-15-19-35(17-11-7-3)33-37-21-25-39(26-22-37)43-41-29-31-48-46(41)44(42-30-32-47-45(42)43)40-27-23-38(24-28-40)34-36(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-30,35-36H,5-20,33-34H2,1-4H3;6*1H3;; |
InChI 键 |
LALYXJUCUDECPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCC)CC1=CC=C(C=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(C=C5)CC(CCCC)CCCCCC)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



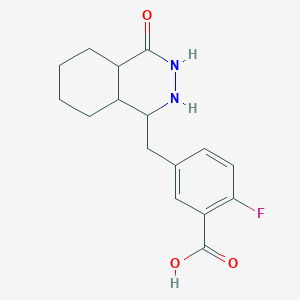

![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
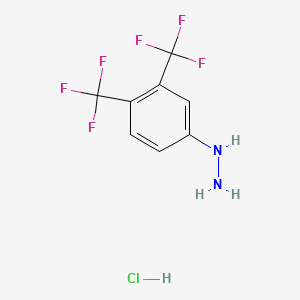
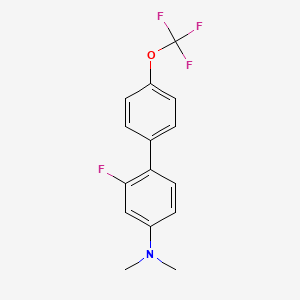

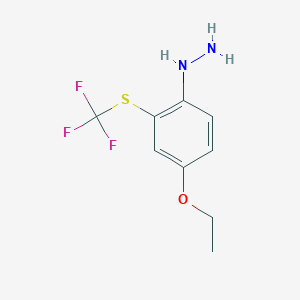
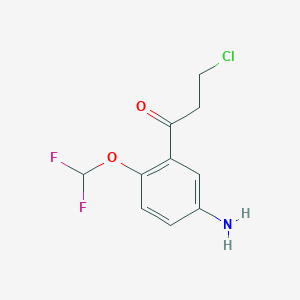

![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)

